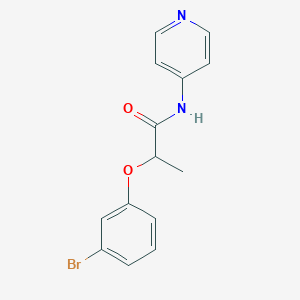
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one, also known as DMQD, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. DMQD belongs to the family of quinolones, which are known for their diverse biological activities. DMQD has shown promising results in various scientific studies, making it a potential candidate for drug development.
作用机制
The mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the replication of the hepatitis B virus. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations as well. It is insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has a low solubility in organic solvents, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one. For instance, further studies could be conducted to elucidate the mechanism of action of this compound. In addition, this compound could be further explored as a potential treatment for various diseases, including cancer and neurodegenerative disorders. Further research could also be conducted to optimize the synthesis and formulation of this compound for use in drug development.
Conclusion
In conclusion, this compound is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. This compound has several advantages for use in laboratory experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
合成方法
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one can be synthesized through the reaction of 2-methylpyridine-1-amine with 3,4-dihydro-2H-quinoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a pale yellow solid with a melting point of 204-206°C.
科学研究应用
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its biological activities and potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory properties. This compound has also shown promising results in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-10-8-13(11-15(17)19)16(20)18-9-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-8,10-11H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHVZPNFIUIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
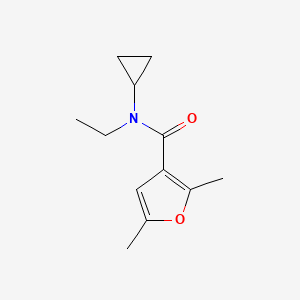
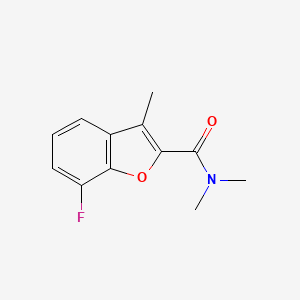
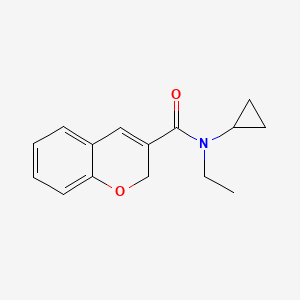

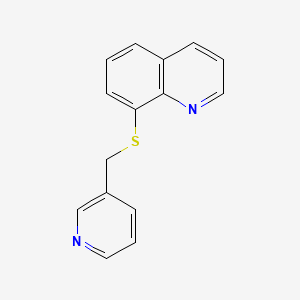

![1-cyclopentyl-N-[[3-(methanesulfonamido)phenyl]methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7502427.png)
![N-benzyl-N-tert-butyl-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7502430.png)
![4-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7502431.png)

![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]propanamide](/img/structure/B7502444.png)
